molecular formula C9H12O4 B096676 2-Vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester CAS No. 17447-60-8

2-Vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester

Cat. No.: B096676
CAS No.: 17447-60-8
M. Wt: 184.19 g/mol
InChI Key: BTHUKAQVHWDTAH-UHFFFAOYSA-N
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Description

2-Vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C9H12O4 and its molecular weight is 184.19 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Dimethyl 2-vinylcyclopropane-1,1-dicarboxylate, also known as Dimethyl 2-ethenylcyclopropane-1,1-dicarboxylate or 2-Vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester, is a versatile compound used in various chemical reactions. Its primary targets are phosphine chalcogenides . These are a class of compounds that play a crucial role in various chemical transformations.

Mode of Action

This compound undergoes a hydrophosphination reaction with either a primary or secondary phosphine under photolytic conditions . This suggests that the compound interacts with its targets through a radical mechanism .

Biochemical Pathways

The hydrophosphination reaction of dimethyl 2-vinylcyclopropane-1,1-dicarboxylate leads to the formation of tertiary phosphines . These phosphines are then derivatized using S8 to afford moisture and air stable yellow or colorless oils . This process indicates the compound’s role in the synthesis of phosphine chalcogenides.

Pharmacokinetics

Its chemical properties suggest that it is a solid or viscous liquid at room temperature . It is stored in a dry environment at 2-8°C, indicating its stability under these conditions .

Result of Action

The result of the hydrophosphination reaction is the formation of tertiary phosphines . These phosphines are stable in both air and moisture, suggesting that the compound’s action results in the production of stable and useful chemical entities .

Action Environment

The hydrophosphination reaction of dimethyl 2-vinylcyclopropane-1,1-dicarboxylate is induced by UV light . This suggests that the compound’s action is influenced by light conditions. , indicating that the compound can act effectively in a variety of chemical environments.

Properties

IUPAC Name

dimethyl 2-ethenylcyclopropane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-4-6-5-9(6,7(10)12-2)8(11)13-3/h4,6H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHUKAQVHWDTAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1C=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60440307
Record name 2-Vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17447-60-8
Record name 2-Vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dimethyl 2-ethenylcyclopropane-1,1-dicarboxylate
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Synthesis routes and methods I

Procedure details

The procedure of Example 2 was followed except that trans-1,4-dichlorobutene-2 as obtained by the procedure of Example 3 was condensed with dimethyl malonate. High yields of dimethyl 2-vinylcyclopropane-1,1-dicarboxylate of high purity were obtained.
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Synthesis routes and methods II

Procedure details

Sodium methoxide (108.02 g, 2.0 moles) 25% in MeOH was added in 40 minutes to dimethyl malonate (132.12 g, 1.0 mole), 1,4-dichlorobutene-2 (150 g, 1.2 moles), and 50 mL MeOH and allowed to stir at ambient temperature overnight. The mixture was vacuum filtered, neutralized with concentrated HCl to 3.5-4.0 pH, and filtered a second time. Solvent was then removed under vacuum to give 194.8 g of light yellow crude product. Vacuum distillation (55°/0.25 mm-72°/0.4 mm) with 0.064 g of hydroquinone added gave 142.5 g of product (77.4% yield) and 30.4 g of residue.
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Sodium methoxide
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108.02 g
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132.12 g
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150 g
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50 mL
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Synthesis routes and methods III

Procedure details

To a solution of 36.6 g (1.6 g-atom) of sodium in 500 ml of anhydrous ethanol was added 105.5 g (0.80 mol) of dimethyl malonate. After several minutes, while maintaining the temperature at 60° C., 250 ml anhydrous methanol was added to solubilize the precipated sodium malonate salt. The freshly prepared disodiomalonate methanol solution was added to 100.0 g (0.80 mol) trans 1,4-dichlorobutene-2 heated to 60°-70° C. at a rate to allow a gentle reflux in the condenser. When the addition was completed, the reaction mixture was refluxed with stirring for an additional 4 hours. The reaction mixture was then cooled to ambient temperature, filtered and the resulting filtrate concentrated. Distillation of the crude product under reduced pressure afforded 82 g (44.5%) of the desired product dimethyl 2-vinylcyclopropane-1,1-dicarboxylate. B.p. 73°-78° at 1.25 mm Hg; nD24 1.4612; [lit. B.p. 71°- 73° (1 mm); nD25 1.4602].
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36.6 g
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105.5 g
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500 mL
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disodiomalonate methanol
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100 g
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250 mL
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Yield
44.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester
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Customer
Q & A

Q1: What are the characteristic reactions of dimethyl 2-vinylcyclopropane-1,1-dicarboxylate?

A1: This compound exhibits interesting reactivity due to its strained ring system and activated double bond. Research shows it undergoes:

  • Hydrophosphination: Under UV irradiation, it reacts with primary and secondary phosphines without requiring a radical initiator. This yields tertiary phosphines, which can be further converted to stable phosphine chalcogenides using S8. The reaction is proposed to follow a radical mechanism. []
  • Ring-opening with amines: It reacts with nucleophiles like pyrrolidine, leading to ring-opening with inversion of configuration at the C(5) position. [] This stereospecific reaction highlights its potential in asymmetric synthesis.
  • Lewis acid-catalyzed ring-opening: Lewis acids like Sn(OTf)2, GaCl3, Sc(OTf)3, and Al(OTf)3 catalyze ring-opening followed by 1,5-addition reactions with aliphatic alcohols. [] This showcases its versatility in forming diverse molecular structures.
  • Ammonolysis: Reaction with ammonia in methanol selectively cleaves one ester group, forming methyl (Z)-1-carbamoyl-2-ethenylcyclopropanecarboxylate and (Z)-1-carbamoyl-2-ethenylcyclopropanecarboxylic acid. [] This highlights its potential for targeted functional group transformations.

Q2: How can dimethyl 2-vinylcyclopropane-1,1-dicarboxylate be synthesized in an enantioselective manner?

A: Enantiopure dimethyl 2-vinylcyclopropane-1,1-dicarboxylate is a valuable chiral building block. A reported method utilizes an iridium-catalyzed asymmetric allylic alkylation reaction, which affords the compound with excellent enantioselectivity (≥99% ee). [] This highlights the potential of transition metal catalysis for its asymmetric synthesis.

Q3: Does dimethyl 2-vinylcyclopropane-1,1-dicarboxylate participate in radical reactions?

A: Yes, research indicates it readily participates in radical reactions. For instance, it reacts with alkenes in the presence of tributyltin radicals. [] This reactivity further expands its synthetic utility, allowing for the construction of more complex molecules.

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